molecular formula C18H14O6 B1672725 Jacareubin CAS No. 3811-29-8

Jacareubin

Cat. No.: B1672725
CAS No.: 3811-29-8
M. Wt: 326.3 g/mol
InChI Key: UCLUVPCGXYTYEK-UHFFFAOYSA-N
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Description

Jacareubin is a naturally occurring xanthone compound isolated from the heartwood of the tropical tree Calophyllum brasiliense. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-allergic, and potential anti-COVID-19 activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jacareubin can be synthesized through various chemical reactions involving xanthone derivatives. One common method involves the methoxylation and acetylation of precursor xanthones. These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the heartwood of Calophyllum brasiliense. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Jacareubin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include methoxylated and acetylated derivatives of this compound, which have shown enhanced biological activities .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive xanthones.

    Biology: Investigated for its role in inhibiting mast cell degranulation and reducing inflammatory responses.

    Medicine: Potential therapeutic agent for treating inflammatory diseases, allergies, and COVID-19-related cytokine storms.

    Industry: Utilized in the development of anti-inflammatory and anti-allergic drugs .

Mechanism of Action

Jacareubin exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Jacareubin is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

  • Acetylblancoxanthone
  • Caloxanthone A
  • Caloxanthone C
  • 6-Deoxythis compound
  • Dombakinaxanthone
  • Osajaxanthone

These compounds share similar xanthone structures but differ in their functional groups and biological activities. This compound’s unique methoxylated and acetylated derivatives contribute to its superior anti-inflammatory and anti-allergic properties .

Properties

IUPAC Name

5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-18(2)6-5-8-11(24-18)7-12-13(14(8)20)15(21)9-3-4-10(19)16(22)17(9)23-12/h3-7,19-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUVPCGXYTYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191521
Record name Jacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3811-29-8
Record name Jacareubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3811-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jacareubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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